molecular formula C14H10F2O3 B6400193 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261959-77-6

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400193
CAS RN: 1261959-77-6
M. Wt: 264.22 g/mol
InChI Key: CKRWZKSRCNPDFG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid (DFMA) is a compound belonging to the class of organic compounds known as phenylmethoxybenzoic acids. It is a white solid, soluble in methanol and insoluble in water. It has a melting point of 154-155°C and a molecular weight of 218.2 g/mol. DFMA is an important intermediate for the synthesis of various pharmaceuticals and other organic compounds.

Mechanism of Action

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% inhibits the enzyme phospholipase A2 by forming a covalent bond with a specific amino acid residue in the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids, thus preventing the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
In vitro studies have demonstrated that 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to reduce the production of certain cytokines, such as interleukin-1β and tumor necrosis factor-α. These effects are thought to be mediated by the inhibition of phospholipase A2.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its ability to inhibit the production of inflammatory mediators. This makes it an ideal compound for use in studies related to inflammation, as well as for the synthesis of other compounds. However, its solubility in methanol is relatively low, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% in scientific research. These include further studies into its mechanism of action, as well as its potential use in the development of new anti-inflammatory drugs. In addition, it could be used as a substrate in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used as an inhibitor in the synthesis of other compounds, such as those used in the manufacture of polymers and plastics.

Synthesis Methods

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% is synthesized from 2,6-difluorobenzoic acid and 2-methoxybenzyl alcohol, using a Friedel-Crafts alkylation reaction. The reaction is carried out in the presence of anhydrous aluminum chloride and a base such as pyridine. The reaction yields a white solid product, which is then purified by recrystallization.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid, 95% has been studied for its potential use in various scientific research applications. It has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in inflammatory processes. It has also been used as a substrate for the synthesis of various other compounds, such as 2-methoxy-6-fluorobenzoic acid and 2-methoxy-6-fluoro-3-hydroxybenzoic acid.

properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-7-8(5-6-9(12)14(17)18)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRWZKSRCNPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689698
Record name 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-77-6
Record name 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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